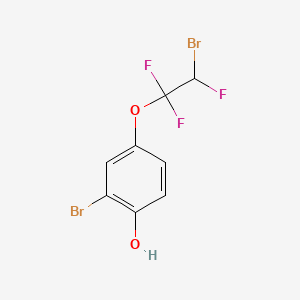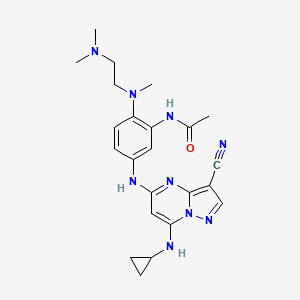
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is characterized by the presence of two fluorine atoms at the 4-position, a hydroxymethyl group at the 1-position, and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives followed by functional group modifications. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst. The carboxylic acid group is often introduced via oxidation of an aldehyde intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 4,4-Difluoro-1-(carboxymethyl)cyclohexanecarboxylic acid
Reduction: 4,4-Difluoro-1-(hydroxymethyl)cyclohexanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
科学研究应用
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of 4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s stability and bioavailability. The hydroxymethyl and carboxylic acid groups can interact with various molecular targets, such as enzymes and receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
4-Hydroxymethylcyclohexanecarboxylic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.
4,4-Difluorocyclohexanecarboxylic acid: Lacks the hydroxymethyl group, which can affect its reactivity and interactions with other molecules.
4,4-Difluoro-1-(hydroxymethyl)cyclohexanol: Lacks the carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
4,4-Difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid is unique due to the combination of fluorine atoms, a hydroxymethyl group, and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H12F2O3 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC 名称 |
4,4-difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F2O3/c9-8(10)3-1-7(5-11,2-4-8)6(12)13/h11H,1-5H2,(H,12,13) |
InChI 键 |
JEULQEVTBVPAGJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1(CO)C(=O)O)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
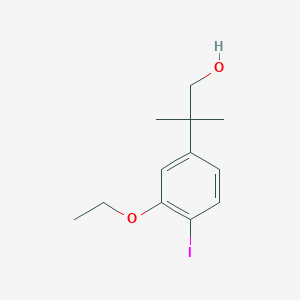
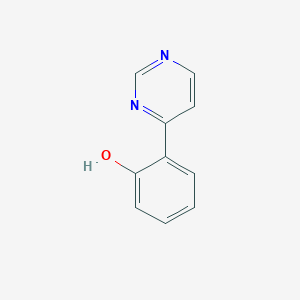
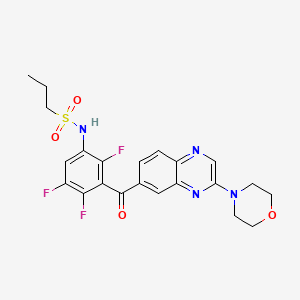

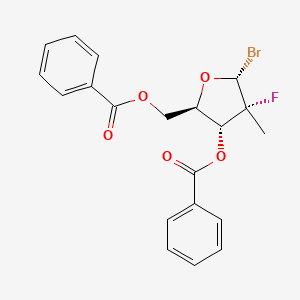
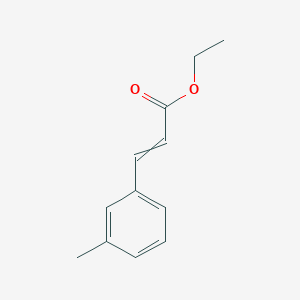
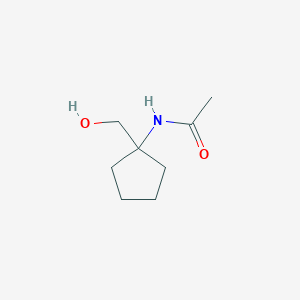
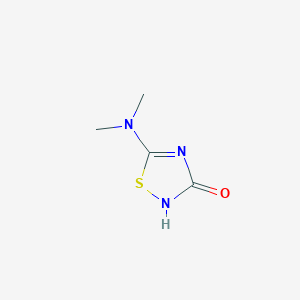
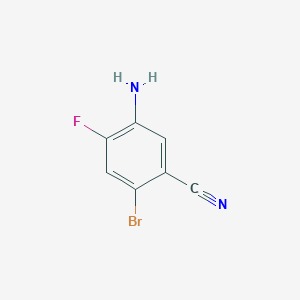
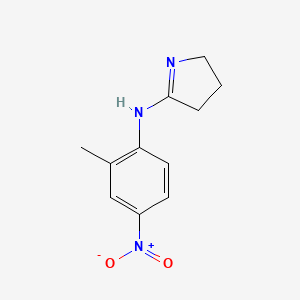
![2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B8570472.png)
